molecular formula C12H10N2 B8642107 4-Cyano-2,6-dimethylquinoline

4-Cyano-2,6-dimethylquinoline

Cat. No. B8642107
M. Wt: 182.22 g/mol
InChI Key: RNWZWQUKKRFBAM-UHFFFAOYSA-N
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Patent
US06730418B2

Procedure details

First, 4-bromo-2,6-dimethylquinoline (5.0 g) and CuCN (4.82 g) were added to DMF (70 ml) and were allowed to react for 6 hours at a temperature of 140° C. Ice was poured to the reaction solution and the produced precipitate was removed through filtering. The filtrate was extracted using ethyl acetate, the solvent was removed under reduced pressure, and the residue was purified through column chromatography (silica gel, hexane/ethyl acetate=4/1) to obtain 4-cyano-2,6-dimethylquinoline (2.14 g) represented by the following chemical formula (47).
Quantity
5 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
4.82 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH3:12])[CH:10]=2)[N:5]=[C:4]([CH3:13])[CH:3]=1.[C:14]([Cu])#[N:15]>CN(C=O)C>[C:14]([C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH3:12])[CH:10]=2)[N:5]=[C:4]([CH3:13])[CH:3]=1)#[N:15]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=NC2=CC=C(C=C12)C)C
Name
CuCN
Quantity
4.82 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 6 hours at a temperature of 140° C
Duration
6 h
ADDITION
Type
ADDITION
Details
Ice was poured to the reaction solution
CUSTOM
Type
CUSTOM
Details
the produced precipitate was removed
FILTRATION
Type
FILTRATION
Details
through filtering
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified through column chromatography (silica gel, hexane/ethyl acetate=4/1)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC(=NC2=CC=C(C=C12)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.14 g
YIELD: CALCULATEDPERCENTYIELD 55.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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